N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Catalog No.
S6872741
CAS No.
1251705-27-7
M.F
C16H14ClN3O3S
M. Wt
363.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophe...

CAS Number

1251705-27-7

Product Name

N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Molecular Formula

C16H14ClN3O3S

Molecular Weight

363.8 g/mol

InChI

InChI=1S/C16H14ClN3O3S/c1-9-5-6-24-15(9)16-20-19-14(23-16)8-13(21)18-10-3-4-12(22-2)11(17)7-10/h3-7H,8H2,1-2H3,(H,18,21)

InChI Key

CCBRPTGSTWFOAT-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NC3=CC(=C(C=C3)OC)Cl

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NC3=CC(=C(C=C3)OC)Cl

The exact mass of the compound N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is 363.0444402 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound notable for its unique molecular structure, which includes a chloro and methoxy substituent on the phenyl ring and an oxadiazole moiety. The molecular formula of this compound is C14H14ClN3O2SC_{14}H_{14}ClN_{3}O_{2S}, and it has a molecular weight of approximately 307.79 g/mol. The presence of the oxadiazole ring contributes to its potential biological activities, making it a compound of interest in medicinal chemistry.

The chemical reactivity of N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can be attributed to its functional groups. The acetamide group can participate in nucleophilic substitution reactions, while the oxadiazole ring can engage in reactions typical of heterocycles, such as electrophilic aromatic substitution. Additionally, the compound may undergo hydrolysis under acidic or basic conditions, leading to the release of the amine and carboxylic acid components.

Compounds containing oxadiazole rings have been widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has shown promising results in preliminary studies regarding its ability to inhibit specific enzymes linked to cancer proliferation and inflammation pathways. The presence of the methoxy and chloro groups may enhance its interaction with biological targets.

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves several steps:

  • Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with an appropriate carbonyl compound in the presence of an acid catalyst.
  • Substitution Reaction: The oxadiazole product is then reacted with 3-chloro-4-methoxyaniline under acidic conditions to facilitate the formation of the acetamide linkage.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for biological testing.

This compound has potential applications in pharmaceutical research due to its anticipated biological activities. It may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases. Additionally, its unique structure could be explored in materials science for creating novel polymers or coatings with specific properties.

Interaction studies involving N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically focus on its binding affinity to various biological targets such as enzymes or receptors. Preliminary data suggest that this compound may interact effectively with certain protein targets due to hydrogen bonding and hydrophobic interactions facilitated by its functional groups.

Several compounds exhibit structural similarities to N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide. Here are a few notable examples:

Compound NameStructureKey Features
N-(4-methoxyphenyl)-1,3,4-thiadiazoleContains thiadiazole instead of oxadiazoleKnown for antibacterial properties
N-(3-chloro-4-fluorophenyl)-2-[5-(methylthiazol-2-yl)-1,3,4-thiadiazol-2-yl]acetamideSimilar acetamide structureExhibits antifungal activity
N-(4-chlorophenyl)-5-(methylthiazol-2-yl)-1,3,4-thiadiazoleContains thiazole instead of oxadiazolePotential anticancer activity

These compounds highlight the diversity within the class of heterocyclic derivatives and underscore the unique features of N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide due to its specific functional groups and structural arrangement. Its unique combination of chloro and methoxy substituents on the phenyl ring along with the oxadiazole moiety differentiates it from other similar compounds in terms of potential bioactivity and therapeutic applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

363.0444402 g/mol

Monoisotopic Mass

363.0444402 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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